molecular formula C16H16N4O2S B6049843 5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)pyrimidin-4(1H)-one

5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)pyrimidin-4(1H)-one

Cat. No.: B6049843
M. Wt: 328.4 g/mol
InChI Key: HKCYTVYGUBJIQJ-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, an oxadiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methyl groups on the pyrimidinone core can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidinone core.

Scientific Research Applications

5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
  • 4-Methyl-2,5-dimethoxyamphetamine
  • Omeprazole

Uniqueness

5,6-dimethyl-2-({[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}sulfanyl)pyrimidin-4(1H)-one is unique due to its combination of a pyrimidinone core, an oxadiazole ring, and a sulfanyl group. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-dimethyl-2-[[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-9-4-6-12(7-5-9)15-18-13(20-22-15)8-23-16-17-11(3)10(2)14(21)19-16/h4-7H,8H2,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCYTVYGUBJIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CSC3=NC(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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